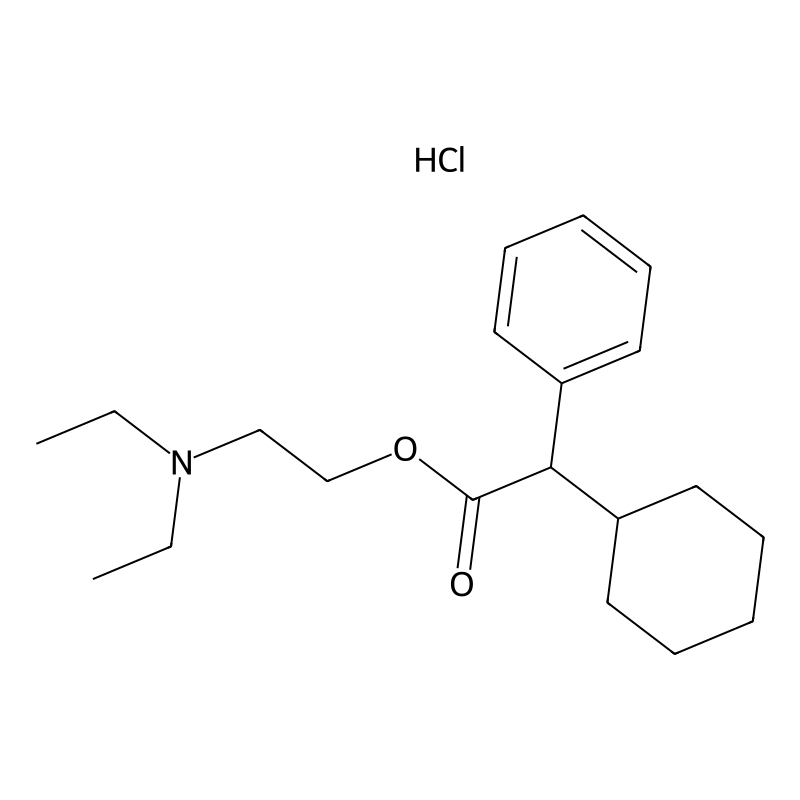

Drofenine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Fundamental Chemical and Biological Profile

The table below summarizes the core identity and reported biological activities of Drofenine hydrochloride.

| Property | Description |

|---|---|

| Systematic Name | This compound [1] [2] [3] |

| Synonyms | Hexahydroadiphenine hydrochloride; Cycloadiphenine hydrochloride; NSC 42559 [1] [2] [3] |

| CAS Number | 548-66-3 [1] [2] [3] |

| Molecular Formula | C₂₀H₃₂ClNO₂ [1] [2] [3] |

| Molecular Weight | 353.93 g/mol [1] [2] [3] |

| Mechanism of Action | Competitive BChE inhibitor (Ki = 3 µM) [1] [4] [3]; TRPV3 channel agonist [5]; Kv2.1 channel inhibitor [6] |

| Primary Reported Activity | Anticholinergic, antispasmodic [5] [4] |

| Solubility (DMSO) | ~65-75 mg/mL (183-212 mM) [1] [3] |

Detailed Mechanisms of Action and Experimental Data

This compound exhibits polypharmacology, meaning it interacts with multiple biological targets. The following tables and experimental details outline its key mechanisms.

Inhibition of Butyrylcholinesterase (BChE)

This compound acts as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that breaks down the neurotransmitter acetylcholine [1] [4] [3].

| Parameter | Value | Details |

|---|---|---|

| Target | Butyrylcholinesterase (BChE) | - |

| Inhibition Type | Competitive [1] [4] | - |

| Inhibition Constant (Ki) | 3 µM [1] [4] [3] | - |

Activation of TRPV3 Ion Channel

Drofenine was identified as a selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is highly expressed in skin keratinocytes and implicated in cutaneous physiology, thermal perception, and pain [5].

| Parameter | Value / Finding | Experimental Details |

|---|---|---|

| Target | Human TRPV3 Ion Channel | - |

| Activity | Agonist | Activated TRPV3 in HEK-293 cells overexpressing the channel [5]. |

| Potency | Similar to 2-APB and carvacrol [5] | EC₅₀ for known agonists range from ~130 nmol/L to >6 mmol/L [5]. |

| Selectivity | High for TRPV3 | Did not activate TRPA1, V1, V2, V4, or M8 channels [5]. |

| Key Residue | H426 | Activation depends on the same histidine residue as 2-APB, confirmed via H426N site-directed mutagenesis [5]. |

Experimental Protocol for Calcium Imaging (TRPV3 Activation) This methodology is used to detect TRPV3 activation via calcium influx [5].

- Cell Culture & Preparation: HEK-293 cells stably overexpressing human TRPV3 (or other TRP channels for selectivity tests) are cultured. Human keratinocytes (HaCaT cells) can be used for endogenous expression studies.

- Dye Loading: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 60 minutes at 37°C.

- Compound Application: this compound (or control agonists like 2-APB) is applied to the cells.

- Measurement & Analysis: Calcium influx is measured as an increase in fluorescence using a fluorescence microscope or plate reader. The response is quantified and compared to controls.

Inhibition of Kv2.1 Potassium Channel

A 2020 study identified Drofenine as an inhibitor of the voltage-gated potassium channel Kv2.1, suggesting a new therapeutic application [6].

| Parameter | Value / Finding | Experimental Context |

|---|---|---|

| Target | Kv2.1 Potassium Channel | - |

| Activity | Inhibitor | - |

| Therapeutic Effect | Ameliorated peripheral neuropathy in diabetic mice [6] | Study proposes Kv2.1 as a novel target for treating neuropathic pain [6]. |

Integrated Mechanism and Experimental Workflow

The diagram below synthesizes Drofenine's multi-target mechanism and a general experimental workflow for its study.

Integrated mechanisms and research methodologies for this compound.

Practical Research Considerations

For researchers working with this compound, please note the following:

- Storage & Stability: The solid powder should be stored desiccated at -20°C. In solution (e.g., DMSO), it is recommended to store it at -20°C and use it within one month, with aliquoting to avoid repeated freeze-thaw cycles [1] [3].

- Solubility: It is highly soluble in DMSO (approximately 65-75 mg/mL). Solubility in water is also good (≥33 mg/mL) [1] [3].

- Source: this compound is marketed as a research chemical by several suppliers (e.g., Adooq, Selleckchem, Santa Cruz Biotechnology, MedChemExpress) for research use only [1] [4] [2].

References

- 1. This compound | BChE inhibitor [adooq.com]

- 2. This compound | CAS 548-66-3 [scbt.com]

- 3. This compound (Hexahydroadiphenine ... [medchemexpress.com]

- 4. This compound | BChE inhibitor | Mechanism [selleckchem.com]

- 5. a 2-APB analog with improved selectivity for human TRPV3 [pmc.ncbi.nlm.nih.gov]

- 6. Article Antispasmodic Drug Drofenine as an Inhibitor of Kv2 ... [sciencedirect.com]

Drofenine hydrochloride melting point 145-147°C

Chemical & Physical Properties

The table below summarizes the key chemical and physical properties of Drofenine hydrochloride.

| Property | Value |

|---|---|

| CAS Number | 548-66-3 [1] |

| Molecular Formula | C₂₀H₃₂ClNO₂ [1] |

| Molecular Weight | 353.93 g/mol [1] |

| Melting Point | 145-147°C [1] |

| Boiling Point | 417.4°C at 760 mmHg [1] |

| Flash Point | 124.6°C [1] |

| Solubility | Soluble in DMSO (≥75 mg/mL) and water (≥33.3 mg/mL) [2] |

| Storage | 2-8°C, sealed, away from moisture [1] [2] |

| Appearance | White to off-white solid [2] |

Biological Activities & Mechanisms

This compound exhibits its effects through multiple biological targets. The following diagram illustrates its primary mechanisms of action.

Key Pharmacological Targets

- Butyrylcholinesterase (BChE) Inhibition: this compound acts as a potent competitive inhibitor of BChE, with a reported Ki (inhibition constant) value of 3 µM [1] [2]. This inhibition increases acetylcholine levels in the synaptic cleft, which is a key mechanism for drugs used in treating neurodegenerative diseases [1] [3].

- TRPV3 Ion Channel Agonism: It has been identified as a selective agonist of the TRPV3 ion channel, showing greater selectivity for human TRPV3 over other related channels (TRPA1, V1, V2, V4, M8) compared to other known agonists [4]. It activates TRPV3 by interacting with a specific residue, H426, which is critical for channel activation [4].

- Kv2.1 Channel Inhibition: Recent research indicates that Drofenine can inhibit the Kv2.1 voltage-gated potassium channel, a mechanism that has been shown to ameliorate peripheral neuropathy in diabetic mice [3] [5].

- Antimuscarinic Activity: As an anticholinergic drug, Drofenine acts as an antagonist at muscarinic acetylcholine receptors, leading to relaxation of smooth muscle. This is the basis for its traditional use in treating spasms of the gastrointestinal, biliary, and urogenital tracts [6].

Experimental Protocols

Calcium Imaging Assay for TRPV3 Activity

This protocol is used to identify TRPV3 agonists like Drofenine by measuring changes in intracellular calcium flux [4].

Key Steps:

- Cell Culture: Use HEK-293 cells engineered to stably overexpress human TRPV3 or human immortalized keratinocytes (HaCaT cells) [4].

- Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 60 minutes at 37°C in assay buffer [4].

- Activation & Measurement: Add Drofenine to the cells while monitoring fluorescence in real-time using a plate reader or imaging system. A sharp increase in fluorescence indicates TRPV3 channel activation and subsequent calcium influx [4].

HPLC Analysis Method

This compound can be analyzed using a reverse-phase (RP) HPLC method for purity assessment or pharmacokinetic studies [7].

- Column: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity) [7].

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid [7].

- MS Compatibility: For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid [7].

- Scalability: The method is scalable and can be adapted for the isolation of impurities in preparative separations [7].

Research Applications & Toxicity

The diverse mechanisms of action of this compound make it a valuable tool in several research areas.

| Research Area | Potential Application / Finding |

|---|---|

| Neurology & Pain Research | Ameliorates peripheral neuropathy in diabetic mice by inhibiting Kv2.1 channels [5]. Included in screens for antiepileptic drugs [3]. |

| Dermatology | As a TRPV3 agonist, used to study the channel's role in cutaneous physiology, inflammation, and hair growth [4]. |

| Infectious Disease | Shown to inhibit Listeria monocytogenes infection, suggesting potential repurposing [3]. |

| Drug Repurposing Screening | Identified in comprehensive screens for drugs to treat SCN8A epilepsy [3]. |

Toxicological Data (Acute): The acute toxicity of this compound has been studied in mice, showing varying LD₅₀ values based on the route of administration [1]:

- Oral LD₅₀ (mouse): 3700 mg/kg [1]

- Intravenous LD₅₀ (mouse): 47 mg/kg [1]

- Subcutaneous LD₅₀ (mouse): 1201 mg/kg [1]

References

- 1. This compound | CAS#:548-66-3 [chemsrc.com]

- 2. This compound (Hexahydroadiphenine ... [medchemexpress.com]

- 3. | CAS 548-66-3 | SCBT - Santa Cruz... This compound [scbt.com]

- 4. a 2-APB analog with improved selectivity for human TRPV3 [pmc.ncbi.nlm.nih.gov]

- 5. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 ... [sciencedirect.com]

- 6. Drofenine [en.wikipedia.org]

- 7. This compound [sielc.com]

Drofenine hydrochloride mechanism of action

Dual Mechanisms of Action

The primary known mechanisms of action for Drofenine hydrochloride are summarized in the table below.

| Mechanism | Molecular Target | Effect | Key Quantitative Data (where available) |

|---|---|---|---|

| Cholinesterase Inhibition [1] [2] [3] | Butyrylcholinesterase (BChE) | Potent, competitive inhibitor | Ki = 3 µM [2] [3] [4] |

| Ion Channel Activation [5] | Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist (activator) | Similar potency to 2-APB and carvacrol [5] |

| Anticholinergic / Antispasmodic [5] [4] | Not fully defined; acts on nerves and smooth muscle | Antispasmodic therapeutic effect | Information from general descriptions [5] [4] |

Its action as a TRPV3 agonist is particularly notable for its improved selectivity. Unlike other common TRPV3 agonists such as 2-APB and carvacrol, which also activate other TRP channels like TRPA1, V1, V2, V4, or M8, Drofenine showed a lack of activation of these related channels in studies, making it a more selective chemical probe [5]. The following diagram illustrates its core mechanisms and functional consequences.

Key Experimental Evidence and Protocols

The identification of Drofenine as a TRPV3 agonist was achieved through a targeted screening approach. Below is a workflow of the key experimental methods used in this research.

The core experimental methodologies are detailed below.

Primary Screening and Functional Assay

- Screening Library: The Microsource Spectrum Collection (2,320 compounds) was screened for modulators of human TRPV3 [5].

- Cell Line: HEK-293 cells stably overexpressing the human TRPV3 channel [5].

- Calcium Imaging Assay:

- Cells were loaded with Fluo-4 AM, a calcium-sensitive fluorescent dye [5].

- Changes in intracellular calcium concentration (

[Ca²⁺]i) were measured following application of test compounds, indicating channel activation [5]. - Drofenine was identified as a hit that induced a calcium flux, confirming its agonist activity [5].

Selectivity and Specificity Assessment

- Counter-Screening: The calcium flux assay was repeated in HEK-293 cells stably overexpressing other human TRP channels, including TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8. Drofenine did not activate these channels, demonstrating its selectivity for TRPV3 over other related channels [5].

Molecular Mechanism Studies

- Site-Directed Mutagenesis: To understand the binding site, specific point mutations were introduced into the TRPV3 channel [5].

Validation in Relevant Physiological Models

- HaCaT Cell Cytotoxicity: The functional effect of Drofenine-mediated TRPV3 activation was further confirmed in HaCaT cells, an immortalized human keratinocyte cell line that natively expresses TRPV3 [5].

Biological and Therapeutic Implications

The dual mechanism of this compound links it to several potential therapeutic areas and research applications.

- Antispasmodic Use: Its known therapeutic use as an antispasmodic (e.g., in Spasmo-Cibalgin) was previously attributed to its anticholinergic action. The discovery of its TRPV3 agonist activity suggests a potential additional mechanism for its effect on smooth muscle [5].

- Cutaneous Biology and Toxicity: TRPV3 is highly expressed in skin keratinocytes. The fact that Drofenine is a more potent and cytotoxic agonist than 2-APB or carvacrol in human keratinocytes highlights its potential role in studying skin biology, dermatopathologies, and skin sensitization [5].

- Tool Compound in Research: Due to its improved selectivity profile compared to 2-APB and carvacrol, Drofenine is proposed as a valuable chemical probe to elucidate the complex physiological and pathophysiological roles of TRPV3 in complex biological systems [5].

References

Drofenine hydrochloride anticholinergic properties

Primary Mechanism: Anticholinergic Action

Drofenine is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. It acts directly on smooth muscle, likely by blocking muscarinic receptors, which prevents acetylcholine from binding and triggering muscle contraction. This leads to muscle relaxation in various organs [1].

As a competitive inhibitor of Butyrylcholinesterase (BChE), drofenine hydrochloride inhibits the BChE enzyme with a Ki value of 3 µM. This inhibition prevents the breakdown of acetylcholine, but its primary therapeutic effect comes from direct receptor antagonism rather than cholinesterase inhibition [2] [3] [4].

Secondary Mechanism: TRPV3 Ion Channel Agonism

Research has identified drofenine as a selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) ion channel [5] [6]. This activity is distinct from its anticholinergic action.

- Mechanism of Activation: Drofenine activates TRPV3 by interacting with a specific residue, H426, which is also required for activation by the known TRPV3 agonist 2-APB [5].

- Selectivity: A key finding is that drofenine exhibits greater selectivity for human TRPV3 compared to other agonists like 2-APB and carvacrol. It does not activate other related channels like TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 [5] [6].

- Functional Consequence: TRPV3 activation leads to calcium ion (Ca²⁺) influx. In cells like keratinocytes, this can trigger cytotoxic effects, and drofenine demonstrated greater potency and cytotoxicity in human keratinocytes compared to other TRPV3 agonists [5].

The following diagram illustrates these two distinct signaling pathways.

Drofenine's dual mechanisms: anticholinergic action and TRPV3 channel activation.

Summary of Quantitative Data and Selectivity

The table below summarizes key quantitative data and selectivity profiles for this compound.

| Property | Description | Value / Finding | Experimental Context |

|---|---|---|---|

| BChE Inhibition (Ki) | Equilibrium dissociation constant for inhibitor binding | 3 µM [2] [3] [4] | In vitro enzyme assay |

| TRPV3 Selectivity | Activation profile against other TRP channels | No activation of TRPA1, V1, V2, V4, or M8 [5] [6] | Calcium flux assay in HEK-293 cells overexpressing human TRP channels |

| TRPV3 Activation Site | Key residue for channel activation | H426 [5] | Site-directed mutagenesis in HEK-293 cells |

Experimental Protocols for Key Assays

For researchers aiming to investigate these properties, here are summaries of the key methodologies from the literature.

Calcium Imaging Assay for TRPV3 Activation

This protocol assesses TRPV3 activity by measuring agonist-induced calcium influx [5].

- Cell Preparation: Use HEK-293 cells stably overexpressing human TRPV3 or other TRP channels. Plate cells into 96- or 384-well plates coated with 1% gelatin.

- Dye Loading: Load cells with a fluorescent calcium indicator (Fluo-4 AM) for 60 minutes at 37°C in assay buffer.

- Compound Application: Add the test compound (e.g., drofenine) and measure the immediate change in fluorescence.

- Data Analysis: Quantify the increase in fluorescence as an indicator of calcium influx and TRPV3 activation. Use controls like the antagonist icilin to confirm specificity.

Functional Assessment of Anticholinergic Activity

The anticholinergic (antimuscarinic) activity can be evaluated using isolated tissue preparations based on established practices for similar agents [7] [1].

- Tissue Preparation: Set up an isolated smooth muscle strip (e.g., from guinea pig ileum or rat bladder) in an organ bath containing oxygenated physiological solution.

- Contraction Induction: Induce contractions using a muscarinic agonist like acetylcholine or carbachol.

- Inhibition Test: Apply drofenine cumulatively to the tissue bath to construct a concentration-response curve.

- Data Analysis: Calculate the concentration that produces 50% inhibition of the agonist-induced contraction (IC₅₀) to determine antagonist potency.

References

- 1. Drofenine [en.wikipedia.org]

- 2. This compound | BChE inhibitor | Mechanism [selleckchem.com]

- 3. This compound | BChE inhibitor [adooq.com]

- 4. DROFENINE (PD013257, AGJBLWCLQCKRJP- ... [probes-drugs.org]

- 5. a 2-APB analog with improved selectivity for human TRPV3 [pmc.ncbi.nlm.nih.gov]

- 6. Drofenine: A 2-APB Analogue with Greater Selectivity for ... [academia.edu]

- 7. G-Protein-Coupled Receptor Antagonist - an overview [sciencedirect.com]

Drofenine hydrochloride solubility in DMSO and water

Solubility Data and Solution Preparation

The following table summarizes the fundamental solubility data for Drofenine hydrochloride in different solvents, which is crucial for planning experiments.

| Solvent | Solubility | Condition/Note |

|---|---|---|

| DMSO | ≥ 75 mg/mL ( ~211.91 mM ) [1] [2] | Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO for best results [1]. |

| Water / PBS | ≥ 33.3 mg/mL ( ~94.09 mM ) [1] [2] | In PBS, a solubility of 16.67 mg/mL (47.10 mM) can be achieved with ultrasonication [1] [2]. |

| Other Solvents | Slightly soluble in Acetonitrile and Chloroform [3]. |

For in vivo studies, the following formulation protocols are recommended to achieve clear solutions with a target concentration of ≥ 2.5 mg/mL [1] [2].

| Formulation | Composition (Sequential Addition) |

|---|---|

| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] |

| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] |

| Formulation 3 | 10% DMSO + 90% Corn Oil [1] [2] |

Experimental Protocols

Here are the detailed methodologies for preparing stock and working solutions based on the search results.

Preparing In Vitro Stock Solutions

- DMSO Stock Solution: Calculate the required mass to achieve a typical stock concentration (e.g., 10-25 mg/mL). The data indicates you can dissolve this compound in DMSO at 75 mg/mL [1] [4] [2].

- Aqueous Stock Solution: The compound can also be dissolved directly in water or PBS at concentrations of at least 33.3 mg/mL. For preparation in PBS, a concentration of 16.67 mg/mL can be achieved with the aid of ultrasonication [1] [2].

- Aliquoting and Storage:

- Once prepared, aliquot the stock solution into working volumes.

- Store at -20°C or -80°C.

- Avoid repeated freeze-thaw cycles to prevent precipitation or degradation [2].

Preparing In Vivo Working Solutions

The following example protocol is for preparing 1 mL of a homogeneous suspension at 5 mg/mL using Formulation 1 (see table above) [2]:

- Add 100 µL of a 25.0 mg/mL clear DMSO stock solution to 400 µL of PEG300. Mix evenly until clear.

- Add 50 µL of Tween-80 to the mixture from step 1. Mix evenly until clear.

- Add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL. Mix evenly [1] [2].

- It is critical to add the co-solvents sequentially and in the order specified, ensuring the solution is clear at each step before adding the next component. Physical methods like vortexing or brief sonication can be used to aid dissolution [2].

Key Research Characteristics

To help with your experimental design and reporting, please note the following key characteristics of this compound:

- Biological Activity: It is a potent competitive inhibitor of Butyrylcholinesterase (BChE) with a reported Ki value of 3 μM [1] [4] [5].

- Appearance: White to off-white solid powder [1] [2].

- Melting Point: 145-147°C [3] [5].

- Storage: The solid powder should be stored in a cool, dry place. Recommended storage conditions are 2-8°C or -20°C for longer-term storage, in a sealed container protected from moisture [3] [2].

Experimental Workflow Visualization

The diagram below outlines the logical workflow for preparing and using this compound solutions in a research setting, as described in the protocols.

Experimental workflow for preparing this compound solutions for research applications.

References

Drofenine Hydrochloride: Technical Profile

Drofenine is an established antimuscarinic antispasmodic drug. Recent studies have uncovered a novel mechanism of action, expanding its potential therapeutic applications [1] [2].

The table below summarizes the core pharmacological data for Drofenine hydrochloride:

| Attribute | Details |

|---|---|

| Drug Type | Small molecule drug [1] |

| Primary Known Action | Antimuscarinic, Antispasmodic [1] |

| Novelly Identified Target | Kv2.1 (Voltage-gated potassium channel) [2] |

| Other Reported Targets | • Muscarinic acetylcholine receptors (mAChRs) [1] • Human serum butyrylcholinesterase [1] • TRPV3 (Transient receptor potential vanilloid 3) [1] | | Main Indications | Dysmenorrhea; pain in gastrointestinal tract, biliary passages, and urogenital tract [1] | | Recent Finding | Ameliorates peripheral neuropathy in diabetic mice via Kv2.1 channel inhibition [2] |

Mechanism of Action & Signaling Pathways

Drofenine exhibits a multi-target mechanism of action, primarily involving smooth muscle relaxation through anticholinergic activity and newly discovered ion channel modulation.

Experimental Protocol: Kv2.1 Channel Inhibition

This methodology is based on a 2020 study investigating Drofenine's effects on peripheral neuropathy [2].

- 1. In Vitro Electrophysiology: The effect of Drofenine on Kv2.1 channels was confirmed using patch-clamp techniques on heterologously expressed channels in cultured cells. Concentration-response relationships were established to determine the drug's potency.

- 2. In Vivo Animal Model:

- Subjects: Diabetic mice (e.g., induced by streptozotocin).

- Treatment: Drofenine was administered systemically (e.g., intraperitoneal injection) at a defined dose (e.g., 10 mg/kg) for a specific duration.

- Control Groups: Included healthy mice and diabetic mice treated with vehicle only.

- 3. Assessment of Neuropathy:

- Behavioral Tests: Mechanical allodynia and thermal hyperalgesia were measured using von Frey filaments and a Hargreaves apparatus, respectively, to evaluate pain sensation.

- Nerve Conduction Velocity: Motor and sensory nerve conduction velocities were measured to assess physiological function.

- 4. Data Analysis: Results from behavioral and physiological tests were compared between Drofenine-treated and control groups using appropriate statistical tests (e.g., ANOVA) to determine significance.

Future Research Directions

Based on the profile of Drofenine, the following areas are promising for future research and could guide the search for information on comparable compounds like Trasentin H:

- Mechanism Exploration: Further investigation into the interplay between Drofenine's antimuscarinic and Kv2.1 inhibitory effects.

- Therapeutic Expansion: Clinical trials to validate the preclinical findings on its efficacy against diabetic peripheral neuropathy.

- Analogue Development: Structure-activity relationship (SAR) studies to develop novel compounds based on Drofenine's structure with improved potency or selectivity for Kv2.1 channels.

Conclusion and Key Findings

While data on Trasentin H is unavailable, this compound presents a compelling profile as a multi-target agent. Its newly discovered action as a Kv2.1 channel inhibitor and its efficacy in a model of diabetic neuropathy position it as a promising candidate for drug repurposing and a valuable tool for understanding related drug mechanisms [2].

References

Comprehensive Application Notes and Protocols for Drofenine Hydrochloride in Cholinesterase Inhibition Assays

Introduction to Drofenine Hydrochloride

This compound (also known as Hexahydroadiphenine hydrochloride) is a potent competitive cholinesterase inhibitor with significant affinity for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound belongs to the class of anticholinergic drugs and acts primarily on smooth muscle to relieve spasms [1] [2]. As a competitive inhibitor, drofenine functions by binding to the active site of cholinesterase enzymes, thereby preventing the natural substrate acetylcholine from accessing the catalytic site. This mechanism increases acetylcholine availability in synaptic clefts, which has implications for both therapeutic applications and toxicological studies [3].

The interest in this compound stems from its well-characterized enzyme inhibition properties, making it a valuable tool compound for studying cholinergic transmission and for use as a reference standard in screening novel cholinesterase inhibitors. Research indicates that drofenine exhibits particularly potent inhibition against human serum butyrylcholinesterase, with a reported Ki value of 0.003 mM, demonstrating greater potency compared to other anticholinergic drugs like benactyzine (Ki = 0.010 mM) [2]. These properties make this compound an essential pharmacological tool for neuroscientific research and drug discovery efforts focused on neurodegenerative conditions.

Biochemical Properties and Mechanism of Action

Chemical Characteristics

This compound has a molecular weight of 353.93 g/mol and follows the chemical formula C₂₀H₃₂ClNO₂. The compound appears as a white to off-white solid and demonstrates solubility in both DMSO (≥75 mg/mL) and water (≥33.3 mg/mL). Its chemical structure features ester functional groups that contribute to its interaction with the enzymatic active site [1]. The stability of this compound requires proper storage conditions, with recommended storage at 4°C in sealed containers protected from moisture to maintain long-term stability.

Inhibition Mechanism

This compound acts as a competitive inhibitor of cholinesterase enzymes, meaning it competes with the natural substrate acetylcholine for binding to the enzyme's active site [2]. Cholinesterase enzymes contain two primary active sites: an anionic site formed by tryptophan residues and an esteratic site formed by serine residues [3]. As a competitive inhibitor, drofenine likely interacts with one or both of these sites, forming enzyme-inhibitor complexes that reduce the enzyme's availability to hydrolyze acetylcholine.

The inhibition of cholinesterase activity leads to accumulation of acetylcholine in synaptic spaces, which subsequently enhances cholinergic neurotransmission through prolonged activation of muscarinic and nicotinic receptors. This mechanism underpins both the research applications and potential therapeutic effects of cholinesterase inhibitors [3]. Butyrylcholinesterase (BChE), one of drofenine's primary targets, plays a significant role in hydrolyzing a wide variety of ester-based compounds in the bloodstream, making drofenine particularly useful for studying peripheral cholinergic effects [2].

Quantitative Inhibition Data

Table 1: Kinetic Parameters of this compound Cholinesterase Inhibition

| Enzyme Target | Inhibition Type | Kᵢ Value | IC₅₀ Value | Experimental System |

|---|---|---|---|---|

| Cholinesterase | Competitive | 3 μM [1] | - | In vitro assay |

| Human Serum BChE | Competitive | 0.003 ± 0.000 mM [2] | - | Human serum |

| BChE | Competitive | - | 8.52 μM [4] | Electrophorus electricus AChE |

Table 2: Comparison of Drofenine with Other Cholinesterase Inhibitors

| Compound | Kᵢ Value | Target Enzyme | Relative Potency |

|---|---|---|---|

| Drofenine | 0.003 mM [2] | BChE | Highest |

| Benactyzine | 0.010 mM [2] | BChE | Intermediate |

| N-trans-Feruloyldopamine | - | AChE | IC₅₀ = 8.52 μM [4] |

| N-trans-Caffeoyldopamine | - | AChE | IC₅₀ = 5.95 μM (DPPH•) [4] |

Experimental Protocols

Protocol 1: Ellman's Assay for Cholinesterase Inhibition

Principle: This spectrophotometric assay measures cholinesterase activity by detecting the yellow anion formed from the reaction between thiocholine (produced by enzymatic hydrolysis of acetylthiocholine) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) [4].

Reagents:

- Sodium phosphate buffer (100 mM, pH 8.0)

- Acetylthiocholine iodide (15 mM in distilled water)

- DTNB (3 mM in buffer)

- Cholinesterase solution (0.54 U/mL from Electrophorus electricus or human serum)

- This compound dissolved in DMSO (final concentration range 0-50 μM)

Procedure:

- Prepare reaction mixture in a 3 mL cuvette: 0.3 mL sodium phosphate buffer, 0.3 mL drofenine solution, and 0.3 mL cholinesterase solution

- Incubate for 15 minutes at 37°C

- Add 0.3 mL acetylthiocholine iodide solution and 1.5 mL DTNB solution

- Measure absorbance at 405 nm continuously for 5-10 minutes

- Calculate enzyme activity as rate of absorbance increase per minute

- Determine inhibition percentage using: % Inhibition = [(Control rate - Test rate)/Control rate] × 100

Validation Notes: Include positive controls (galantamine or other known inhibitors) and blank corrections. Ensure final DMSO concentration does not exceed 1% to avoid solvent effects on enzyme activity [4].

Protocol 2: Determination of Inhibition Constants

Principle: This protocol characterizes the inhibition mechanism and calculates inhibition constants through kinetic analysis at multiple substrate concentrations.

Reagents:

- Multiple concentrations of acetylthiocholine (0.1-10 mM)

- This compound at various concentrations (based on IC₅₀)

- Cholinesterase enzyme source

- Ellman's reagent (DTNB) in appropriate buffer

Procedure:

- Perform Ellman's assay at multiple substrate concentrations with and without inhibitor

- Measure initial reaction rates for each condition

- Plot data using Lineweaver-Burk (1/V vs 1/[S]) or nonlinear regression analysis

- For competitive inhibition, Kᵢ can be determined from the equation: Kᵢ = [I] / (Kₘ(app)/Kₘ - 1)

- Use statistical software (e.g., Systat nonlinear regression package) for precise Kᵢ calculation [2]

Validation Notes: The competitive nature of drofenine inhibition should produce intersecting lines at the y-axis in Lineweaver-Burk plots. Statistical analysis should include standard error calculations for reported Kᵢ values [2].

Protocol 3: Sample Preparation and Storage

Stock Solution Preparation:

- For 10 mM stock: Dissolve 3.54 mg this compound in 1 mL DMSO

- For aqueous stock: Dissolve directly in buffer to desired concentration

- Aliquot and store at -20°C to avoid repeated freeze-thaw cycles

Working Solution Preparation:

- Dilute stock solution in appropriate assay buffer

- Ensure final DMSO concentration ≤1% for biological assays

- Prepare fresh working solutions daily for consistent results

Data Analysis and Interpretation

Calculation of Inhibition Parameters

IC₅₀ Determination:

- Measure inhibition percentages at multiple concentrations of this compound

- Plot inhibition percentage versus log[drofenine]

- Fit data to sigmoidal dose-response curve

- Calculate IC₅₀ from the curve fit using software such as GraphPad Prism

Kᵢ Calculation:

- For competitive inhibition, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

- Alternatively, determine Kᵢ directly from nonlinear regression analysis of kinetic data

- Report Kᵢ values with standard errors from replicate experiments

Statistical Analysis

- Perform all experiments in triplicate minimum

- Report data as mean ± standard deviation or standard error

- Use appropriate statistical tests (t-test, ANOVA) for group comparisons

- Consider using specialized statistical packages like Systat (version 5.03) for nonlinear regression analysis as employed in published studies [2]

Troubleshooting and Technical Considerations

Table 3: Troubleshooting Guide for Drofenine Inhibition Assays

| Problem | Possible Cause | Solution |

|---|---|---|

| Low inhibition | Enzyme activity too high | Titrate enzyme concentration; verify inhibitor solubility |

| Non-linear kinetics | Substrate depletion | Use lower enzyme concentrations; shorter measurement times |

| High background | Spontaneous substrate hydrolysis | Include substrate-only blanks; fresh substrate preparation |

| Inconsistent results | Inhibitor instability | Prepare fresh solutions; verify stock concentration |

| Solvent effects | High DMSO concentration | Keep final DMSO ≤1%; use solvent controls |

Research Applications and Implications

This compound serves as an important tool compound in several research contexts:

Neurological Disease Research: Cholinesterase inhibitors like drofenine are used to model cholinergic enhancement in studies of Alzheimer's disease and other neurodegenerative conditions. The compound's potency against butyrylcholinesterase is particularly relevant as BChE plays an increasingly recognized role in Alzheimer's progression [5] [3].

Drug Discovery Applications: this compound functions as a reference standard in high-throughput screening campaigns for novel cholinesterase inhibitors. Its well-characterized competitive inhibition profile provides a benchmark for comparing new chemical entities [1] [2].

Mechanistic Studies: The compound enables detailed investigation of enzyme-inhibitor interactions through kinetic analysis and molecular modeling studies. Its competitive nature allows researchers to probe active site architecture and binding interactions [2] [4].

Safety Considerations

- This compound is for research use only and not for human consumption [1]

- Cholinesterase inhibitors may cause parasympathetic nervous system overstimulation at high concentrations [3]

- Use appropriate personal protective equipment when handling the compound

- Follow institutional guidelines for chemical waste disposal

Graphical Workflows and Mechanisms

Diagram 1: Mechanism of Competitive Cholinesterase Inhibition by Drofenine. The diagram illustrates how drofenine competes with acetylcholine for the active site of acetylcholinesterase, preventing acetylcholine hydrolysis and increasing its availability in the synaptic cleft.

Diagram 2: Experimental Workflow for Drofenine Inhibition Assays. The flowchart outlines the key steps in evaluating cholinesterase inhibition using this compound, from assay setup through data analysis.

References

- 1. This compound (Hexahydroadiphenine ... [medchemexpress.com]

- 2. Inhibition Effects of Benactyzine and Drofenine on Human ... [pubmed.ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibition and Antioxidant Activity of N ... [mdpi.com]

- 5. Acetylcholinesterase Inhibitors in the Treatment of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Research Protocols for Drofenine Hydrochloride as an Antispasmodic and Multi-Target Therapeutic Agent

Then, I will now begin writing the main body of the article.

Introduction and Background

Drofenine hydrochloride, also known commercially as Hexahydroadiphenine hydrochloride, represents a well-established antispasmodic agent with emerging significance in pharmacological research and drug discovery. This compound belongs to the benzylisoquinoline chemical family and has been traditionally employed for managing smooth muscle spasms affecting the gastrointestinal tract, biliary passages, and urogenital tract. Recent scientific investigations have substantially expanded our understanding of drofenine's molecular targets beyond its classical antimuscarinic properties, revealing intriguing activities on ion channel regulation and enzyme inhibition. These diverse mechanisms position drofenine as a valuable chemical tool for deciphering complex physiological processes and developing novel therapeutic strategies for conditions ranging from peripheral neuropathies to dermatological disorders.

The renewed research interest in drofenine stems from systematic screening efforts that identified its potent activity on members of the transient receptor potential (TRP) channel family, particularly TRPV3, a thermosensitive ion channel abundantly expressed in keratinocytes. Simultaneously, studies have elucidated drofenine's inhibitory effects on voltage-gated potassium channels, specifically Kv2.1, which has implications for neuronal excitability and survival. These complementary lines of investigation have transformed drofenine from a classical antispasmodic into a multi-target ligand with potential applications across various therapeutic domains. This document provides comprehensive application notes and detailed experimental protocols to facilitate further research into drofenine's mechanisms and therapeutic potential, offering researchers standardized methodologies for exploring its diverse pharmacological activities.

Molecular Mechanisms of Action

This compound exhibits a complex multi-target pharmacological profile that underpins its antispasmodic efficacy and research utility. The compound functions through simultaneous modulation of several key molecular targets involved in cellular signaling and excitability, with its effects manifesting across different tissue types and physiological systems.

Primary Molecular Targets

TRPV3 Channel Activation: Drofenine serves as a potent and selective agonist of the transient receptor potential vanilloid 3 (TRPV3) channel, a non-selective cation channel predominantly expressed in skin keratinocytes and peripheral neurons. Through structure-activity relationship studies, researchers have determined that drofenine activates TRPV3 by interacting with the H426 residue in the channel protein, a site crucial for activation by the known TRPV3 agonist 2-aminoethoxydiphenylboronate (2-APB). This interaction enhances calcium permeability, with drofenine demonstrating comparable potency to established TRPV3 agonists like carvacrol but with superior selectivity relative to other TRP channels including TRPA1, V1, V2, V4, and M8 [1] [2] [3].

Kv2.1 Channel Inhibition: Recent electrophysiological studies have revealed that drofenine effectively blocks Kv2.1 potassium channels with a half-maximal inhibitory concentration (IC50) of 9.3 μM. These voltage-gated channels play critical roles in regulating neuronal excitability and apoptosis pathways. The inhibition of Kv2.1 by drofenine has been shown to suppress the channel's overexpression in dorsal root ganglion tissues in diabetic models, subsequently modulating downstream signaling cascades including CaMKKβ/AMPK/PGC1α pathway and influencing mitochondrial function [4] [5].

Enzyme Inhibition: Drofenine functions as a competitive cholinesterase inhibitor with particular affinity for butyrylcholinesterase (BChE), demonstrating a Ki value of 3 μM. This enzymatic inhibition contributes to drofenine's antispasmodic effects by enhancing cholinergic signaling at the neuromuscular junction [6] [7].

Secondary Mechanisms

Beyond its primary targets, drofenine exhibits modulatory effects on several signaling pathways and transcription factors. In diabetic neuropathy models, drofenine treatment has been shown to suppress inflammation by repressing IκB/NF-κB signaling and inhibit apoptosis through regulation of Kv2.1-mediated Bcl-2 family proteins and Caspase 3 activation [5]. These pleiotropic effects underscore drofenine's potential as a multi-mechanistic therapeutic agent deserving of further investigation.

Table 1: Quantitative Pharmacological Profile of this compound

| Molecular Target | Effect | Potency | Selectivity Notes |

|---|---|---|---|

| TRPV3 Channel | Agonist | EC50 similar to 2-APB and carvacrol | Greater selectivity than 2-APB; no activation of TRPA1, V1, V2, V4, or M8 |

| Kv2.1 Channel | Inhibitor | IC50 = 9.3 μM | Specific suppression of Kv2.1 overexpression in DRG tissues |

| Butyrylcholinesterase | Competitive inhibitor | Ki = 3 μM | Contributes to antispasmodic activity |

| Muscarinic Receptors | Antagonist | Not fully quantified | Traditional antispasmodic mechanism |

Research Applications and Therapeutic Potential

The diverse pharmacological profile of this compound has enabled its investigation across multiple disease models and research contexts. The following sections detail the primary research applications supported by experimental evidence, highlighting the compound's potential as a therapeutic agent and research tool.

Peripheral Neuropathy Management

Diabetic peripheral neuropathy (DPN) represents a debilitating complication of diabetes mellitus characterized by neuronal damage and associated pain. Research using streptozotocin-induced type 1 and db/db type 2 diabetic mouse models has demonstrated that drofenine treatment ameliorates DPN-like pathology through multiple mechanisms. Drofenine administration significantly reduces Kv2.1 overexpression in dorsal root ganglion tissues, which is characteristically elevated in diabetic conditions. This reduction in Kv2.1 expression subsequently promotes neurite outgrowth in DRG neurons, enhancing neuronal repair processes [5].

The therapeutic effects of drofenine in DPN extend beyond channel modulation to include anti-inflammatory actions through suppression of IκB/NF-κB signaling, anti-apoptotic effects via regulation of Bcl-2 family proteins and Caspase 3, and improvement of mitochondrial function through the Kv2.1/CaMKKβ/AMPK/PGC1α pathway. These multi-faceted actions position drofenine as a promising candidate for DPN treatment, particularly given the limited therapeutic options currently available for this condition [4] [5].

Dermatological Research and Skin Biology

The abundant expression of TRPV3 channels in keratinocytes has focused attention on drofenine's potential applications in dermatological research. TRPV3 activation plays crucial roles in cutaneous physiology, including thermal perception, inflammation, irritation, pain sensation, wound healing, maintenance of skin barrier integrity, and hair growth. Research indicates that drofenine may serve as a valuable pharmacological tool for investigating these processes, particularly given its superior selectivity profile compared to other TRPV3 agonists [1] [3].

The relevance of TRPV3 activation to skin pathology is underscored by the identification of constitutively active TRPV3 variants as the cause of Olmsted Syndrome, a rare genetic disorder characterized by palmoplantar keratoderma with periorificial keratotic plaques, inflammation, and severe itching. Drofenine's selective agonist activity makes it particularly suitable for exploring TRPV3 function in complex biological systems where multiple TRP channels are co-expressed, potentially contributing to the development of novel therapeutics for dermatological conditions [1] [2] [3].

Smooth Muscle Relaxation and Spasmolysis

Drofenine's traditional application as an antispasmodic agent remains a relevant research area, particularly regarding its enzyme inhibitory activity. The compound's capacity to competitively inhibit butyrylcholinesterase enhances cholinergic signaling, complementing its antimuscarinic properties to produce effective relaxation of smooth muscle tissues. This mechanism underlies drofenine's efficacy in conditions characterized by smooth muscle hypertonicity, including gastrointestinal spasms, biliary colic, renal colic, and dysmenorrhea [6] [7].

The structural similarity between drofenine and papaverine, another well-known spasmolytic agent, provides insights into structure-activity relationships within this pharmacological class. However, drofenine appears to offer enhanced antispasmodic effects through its multi-target mechanism, which includes both enzyme inhibition and ion channel modulation, representing a compelling research focus for developing improved spasmolytic medications [8].

Table 2: Research Applications of this compound in Disease Models

| Research Area | Disease/Condition Model | Observed Effects | Proposed Mechanisms |

|---|---|---|---|

| Neurological Research | Diabetic Peripheral Neuropathy | Amelioration of neuropathic pain, reduced neuronal apoptosis, improved nerve function | Kv2.1 inhibition, reduced inflammation via IκB/NF-κB, mitochondrial improvement via CaMKKβ/AMPK/PGC1α |

| Dermatological Research | Skin Barrier Function, Inflammation, Hair Growth | Modulation of cutaneous physiology and pathology | TRPV3 activation in keratinocytes |

| Gastrointestinal Research | Irritable Bowel Syndrome, Biliary Colic | Smooth muscle relaxation, reduced spastic pain | Butyrylcholinesterase inhibition, antimuscarinic activity |

| Urogenital Research | Dysmenorrhea, Renal Colic | Relief of menstrual cramps, reduced ureteral spasms | PDE4 inhibition, increased intracellular cAMP, calcium modulation |

Experimental Protocols

This section provides detailed methodologies for investigating this compound's mechanisms of action, focusing on its effects on TRPV3 activation and Kv2.1 inhibition. These protocols have been adapted from published studies and optimized for reproducibility.

TRPV3 Activation Assay Using Calcium Imaging

4.1.1 Principle and Background

TRPV3 activation leads to calcium influx in expressing cells, which can be quantitatively measured using calcium-sensitive fluorescent dyes. This protocol utilizes Fluo-4 AM to detect drofenine-induced TRPV3 activation in HEK-293 cells overexpressing human TRPV3 channels [1] [2].

4.1.2 Materials and Reagents

- HEK-293 cells stably overexpressing human TRPV3 (channel validation required)

- Control HEK-293 cells (wild-type or empty vector-transfected)

- This compound (prepare fresh 10-100 mM stock solution in DMSO)

- Fluo-4 AM Calcium Assay Kit (Invitrogen)

- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3

- 96-well or 384-well black-walled, clear-bottom assay plates

- Fluorescence plate reader with excitation/emission capabilities at 494/516 nm

4.1.3 Procedure

- Cell Preparation: Plate TRPV3-expressing HEK-293 cells and control cells in assay plates at 20,000-50,000 cells per well and culture for 24-48 hours until 70-90% confluent.

- Dye Loading: Prepare Fluo-4 AM loading solution according to manufacturer instructions in LHC-9 medium. Replace culture medium with loading solution and incubate cells for 60 minutes at 37°C.

- Compound Preparation: Prepare serial dilutions of drofenine (typically 1-100 μM) in calcium assay buffer (1× HBSS, 20 mM HEPES, pH 7.3). Include vehicle control (DMSO at equivalent concentration) and positive control (2-APB or carvacrol).

- Baseline Measurement: After dye loading, wash cells twice with assay buffer and add fresh buffer. Measure baseline fluorescence for 1-2 minutes.

- Compound Addition: Add drofenine solutions or controls to respective wells and immediately continue fluorescence measurement for 5-10 minutes.

- Data Analysis: Calculate ΔF/F0 where F0 is baseline fluorescence and ΔF is peak fluorescence change after compound addition. Generate concentration-response curves to determine EC50 values.

4.1.4 Technical Notes

- Maintain consistent dye loading times and temperature across experiments

- Include TRPV3 antagonists (e.g., icilin) for specificity confirmation

- Test for potential cytotoxicity at higher concentrations using parallel viability assays

- Z-factor should be >0.5 for robust assay performance

Kv2.1 Inhibition Assay

4.2.1 Principle and Background

This electrophysiology-based protocol assesses drofenine's inhibition of Kv2.1 potassium channels, which regulate neuronal excitability and are overexpressed in diabetic neuropathy models [4] [5].

4.2.2 Materials and Reagents

- CHO or HEK-293 cells stably expressing human Kv2.1 channels

- Standard extracellular solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4 with NaOH)

- Standard intracellular/pipette solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH)

- This compound (prepare 10 mM stock in DMSO)

- Patch clamp rig with appropriate amplifier, digitizer, and software

4.2.3 Procedure

- Cell Preparation: Plate Kv2.1-expressing cells on glass coverslips 24-48 hours before experiments to achieve 50-70% confluence.

- Whole-Cell Configuration: Establish whole-cell patch clamp configuration with series resistance compensation (70-80%).

- Current Recording: From a holding potential of -80 mV, apply depolarizing steps from -60 to +60 mV in 10 mV increments (500 ms duration).

- Drug Application: After establishing stable baseline currents, apply drofenine (0.1-100 μM) via perfusion system and record currents after 5 minutes of equilibration.

- Data Analysis: Measure peak outward currents during test pulses. Normalize current amplitudes to cell capacitance. Calculate percentage inhibition at each concentration and generate concentration-response curve to determine IC50.

4.2.4 Technical Notes

- Maintain consistent recording conditions (temperature, solution osmolarity)

- Include vehicle control to account for DMSO effects

- Use appropriate positive controls (known Kv2.1 inhibitors)

- Consider automated patch clamp systems for higher throughput

The following diagram illustrates the key molecular pathways modulated by this compound in diabetic peripheral neuropathy models:

Diagram 1: Molecular pathways and therapeutic effects of this compound. The diagram illustrates drofenine's multi-target mechanism involving TRPV3 activation, Kv2.1 inhibition, and butyrylcholinesterase inhibition, leading to reduced neuropathic pain, smooth muscle relaxation, and anti-inflammatory effects.

Research Implications and Applications

The diverse pharmacological activities of this compound present numerous scientific applications and therapeutic opportunities for researchers and drug development professionals. This section examines the key implications of current research findings and potential directions for future investigation.

Scientific Applications

Drofenine's selective agonist activity at TRPV3 channels positions it as a valuable pharmacological tool for deciphering TRPV3 biology in complex systems. Unlike many TRPV3 modulators that exhibit significant activity at related TRP channels, drofenine demonstrates remarkable specificity, making it particularly suitable for investigating TRPV3's roles in cutaneous physiology, thermal sensation, and inflammatory signaling without confounding off-target effects [1] [2]. Researchers can employ drofenine as a chemical probe to elucidate TRPV3's contribution to complex biological processes where multiple TRP channels are co-expressed, potentially accelerating our understanding of this channel's pathophysiology.

Similarly, drofenine's inhibition of Kv2.1 channels offers insights into the therapeutic potential of potassium channel modulation for neurological disorders. The demonstration that drofenine ameliorates diabetic neuropathy in mouse models through Kv2.1 suppression provides compelling evidence for this channel as a therapeutic target. Researchers can utilize drofenine to explore Kv2.1's roles in neuronal excitability, apoptosis pathways, and mitochondrial function, potentially identifying novel approaches for treating neuropathic pain and neurodegenerative conditions [4] [5].

Therapeutic Applications

The multi-target profile of drofenine presents intriguing opportunities for drug repurposing and lead optimization. The compound's simultaneous activity at TRPV3, Kv2.1, and butyrylcholinesterase suggests potential applications in conditions characterized by complex pathophysiology involving multiple mechanisms. For diabetic peripheral neuropathy, drofenine's ability to address both ion channel dysfunction and inflammatory processes represents a comprehensive approach that may yield superior efficacy compared to single-target agents [5].

In dermatology, drofenine's TRPV3 agonist activity may inform development of treatments for skin barrier disorders, pruritic conditions, and hair growth disorders. The established role of TRPV3 in skin biology and the identification of gain-of-function TRPV3 mutations in Olmsted Syndrome highlight this channel's therapeutic relevance. Drofenine may serve as a starting point for developing more potent and selective TRPV3 modulators with optimized therapeutic profiles [1] [3].

Safety and Toxicity Considerations

While drofenine has been used clinically as an antispasmodic, researchers should note that concentration-dependent cytotoxicity has been observed in some cell models, particularly at higher concentrations. In vitro studies using human keratinocytes (HaCaT cells) have indicated that drofenine exhibits greater cytotoxicity than either carvacrol or 2-APB at equivalent concentrations, suggesting the need for careful dose optimization in experimental systems [1]. Additionally, drofenine's antimuscarinic properties may produce unintended side effects in vivo, including dry mouth, blurred vision, and urinary retention, which should be considered when designing animal studies.

Table 3: Formulation and Dosing Information for Research Applications

| Research Model | Recommended Concentration Range | Vehicle Considerations | Administration Route |

|---|---|---|---|

| In Vitro TRPV3 Studies | 1-100 μM | DMSO (final concentration ≤0.1%) | Direct application to culture medium |

| In Vitro Kv2.1 Studies | 1-50 μM | DMSO (final concentration ≤0.1%) | Direct application to culture medium |

| In Vivo Mouse DPN Models | 5-20 mg/kg | Saline or 5% DMSO in saline | Intraperitoneal injection |

| Ex Vivo Tissue Bath | 0.1-10 μM | Physiological buffer solutions | Direct addition to organ bath |

Conclusion and Future Directions

This compound represents a versatile research tool with applications spanning neurological, dermatological, and gastrointestinal research domains. Its multi-target mechanism encompassing TRPV3 agonism, Kv2.1 inhibition, and butyrylcholinesterase inhibition provides researchers with a unique pharmacological probe for investigating complex physiological systems. The detailed protocols presented in this document will facilitate standardized investigation of drofenine's mechanisms and therapeutic potential across different research contexts.

Future research directions should include structural optimization of drofenine to enhance potency and selectivity for specific molecular targets, potentially yielding improved research tools and therapeutic candidates. Additionally, exploration of drofenine's effects in combination therapies may reveal synergistic interactions, particularly for complex conditions like diabetic neuropathy where multiple pathological processes converge. The continued investigation of drofenine's pleiotropic activities will likely yield valuable insights into ion channel biology, pain mechanisms, and smooth muscle regulation, contributing to the development of novel therapeutic strategies for numerous clinical conditions.

References

- 1. a 2-APB analog with improved selectivity for human TRPV3 [pmc.ncbi.nlm.nih.gov]

- 2. Drofenine: A 2-APB Analogue with Greater Selectivity for ... [academia.edu]

- 3. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]

- 4. Article Antispasmodic Drug Drofenine as an Inhibitor of Kv2 ... [sciencedirect.com]

- 5. Antispasmodic drug drofenine as an inhibitor of Kv2.1 ... [data.mendeley.com]

- 6. This compound (Hexahydroadiphenine ... [medchemexpress.com]

- 7. Drofenine [en.wikipedia.org]

- 8. A Comprehensive Guide to Drotaverine Hydrochloride [alfa-chemistry.com]

Comprehensive Application Notes and Protocols: Investigating Drofenine Hydrochloride for Peripheral Neuropathy

Introduction

Drofenine hydrochloride is an anticholinergic agent that has emerged as a promising multi-target therapeutic candidate for peripheral neuropathy conditions. Recent research has revealed that beyond its traditional antispasmodic applications, drofenine exhibits potent activity on key molecular targets implicated in neuropathic pain pathways, particularly Kv2.1 potassium channels and TRPV3 ion channels. This combination of activities positions drofenine as a unique investigational compound for treating diabetic peripheral neuropathy (DPN) and potentially other neuropathic conditions. These application notes provide researchers with comprehensive experimental protocols and reference data to facilitate further investigation of this compound in peripheral neuropathy models, supporting the growing interest in ion channel modulation as a therapeutic strategy for nervous system disorders.

Chemical Profile & Pharmaceutical Properties

Basic Chemical Characteristics

- IUPAC Name: 2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylglycolate hydrochloride

- Molecular Formula: C₂₀H₃₂ClNO₂

- CAS Registry Number: 548-66-3

- Molecular Weight: 353.93 g/mol [1]

- Solubility Profile: Highly soluble in DMSO (71 mg/mL or 200.6 mM), forming clear solutions at appropriate concentrations for experimental use. Moderate aqueous solubility when properly formulated. [1]

Storage and Stability Guidelines

- Optimal Storage Conditions: Store at -20°C as a powder; protect from light and moisture

- Solution Stability: Fresh DMSO solutions recommended for experimental use; moisture-absorbing DMSO reduces solubility

- Quality Verification: Purity typically >98% by HPLC; verify batch-specific certificates of analysis [1]

Mechanisms of Action in Peripheral Neuropathy

This compound exhibits a multi-target mechanism that addresses several pathological processes in peripheral neuropathy, as illustrated in Figure 1 below.

Figure 1: Multi-target mechanism of this compound in peripheral neuropathy. The diagram illustrates the compound's action on primary molecular targets and subsequent effects on cellular processes and signaling pathways that collectively contribute to therapeutic outcomes.

Primary Molecular Targets

- Kv2.1 Potassium Channel Inhibition: Drofenine acts as a potent blocker of voltage-gated Kv2.1 potassium channels, which are upregulated in diabetic peripheral neuropathy (DPN). This inhibition reduces neuronal hyperexcitability and promotes neurite outgrowth, addressing core pathophysiology of neuropathy. [2] [3]

- TRPV3 Channel Activation: Drofenine functions as a selective agonist for the transient receptor potential vanilloid 3 (TRPV3) channel, demonstrating greater selectivity for TRPV3 compared to other TRP channels (TRPA1, V1, V2, V4, or M8). This activity occurs through interactions with the H426 residue required for TRPV3 activation. [4]

- Butyrylcholinesterase (BChE) Inhibition: Drofenine is a potent competitive inhibitor of BChE, contributing to its anticholinergic effects that act at both nerve and muscle fiber levels. [1]

Downstream Signaling Pathways

Research by Xu et al. (2020) demonstrates that drofenine-mediated Kv2.1 inhibition modulates several critical signaling pathways in dorsal root ganglion (DRG) tissues:

- Inflammation Suppression: Represses IκB/NF-κB signaling, reducing neuroinflammatory processes

- Apoptosis Regulation: Modulates Kv2.1-mediated Bcl-2 family proteins and Caspase 3 activity

- Mitochondrial Function: Ameliorates mitochondrial dysfunction through Kv2.1/CaMKKβ/AMPK/PGC1α pathway [3]

Quantitative Data Summary

Table 1: Key Pharmacological Parameters of this compound

| Parameter | Value | Experimental Context | Reference |

|---|---|---|---|

| Kv2.1 Inhibition (IC₅₀) | 9.3 μM | In vitro patch clamp analysis | [3] |

| BChE Inhibition | Potent competitive inhibitor | Enzyme activity assays | [1] |

| TRPV3 Activation EC₅₀ | Comparable to 2-APB and carvacrol | Calcium flux assays in HEK-293 cells | [4] |

| Aqueous Solubility | 71 mg/mL (200.6 mM) in DMSO | Solubility assessment | [1] |

| Purity Specification | >98% | Quality control HPLC | [1] |

Table 2: In Vivo Efficacy of Drofenine in Diabetic Neuropathy Models

| Model System | Dosage Regimen | Key Outcomes | Reference |

|---|---|---|---|

| STZ-induced Type 1 Diabetic Mice | Not specified in available literature | Suppressed Kv2.1 mRNA & protein in DRG tissues; Ameliorated DPN-like pathology | [3] |

| db/db Type 2 Diabetic Mice | Not specified in available literature | Reduced neuronal hyperexcitability; Improved peripheral nerve function | [3] |

| In vivo Kv2.1 Knockdown Models | Combined with AAV9-Kv2.1-RNAi | Enhanced neurite outgrowth; Confirmed Kv2.1 specificity | [3] |

Experimental Protocols

In Vitro Assay Protocols

5.1.1 Kv2.1 Channel Inhibition Assay

Purpose: To evaluate drofenine-mediated inhibition of Kv2.1 potassium channels.

Materials:

- HEK-293 cells stably expressing human Kv2.1 channels

- Standard extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)

- Intracellular pipette solution: 140 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2 with KOH)

- This compound stock solution (71 mg/mL in DMSO)

Methodology:

- Culture HEK-293 cells expressing Kv2.1 channels in DMEM:F12 medium with 5% FBS and appropriate selection antibiotics

- Prepare drofenine test concentrations in extracellular solution (typically 0.1-100 μM), ensuring DMSO concentration ≤0.1%

- Employ whole-cell patch clamp configuration with holding potential at -80 mV

- Apply depolarizing pulses from -80 mV to +60 mV for 500 ms to activate Kv2.1 currents

- Record current amplitudes before and after drofenine application

- Calculate percentage inhibition at each concentration and determine IC₅₀ using nonlinear regression analysis

Data Analysis: Kv2.1 inhibition by drofenine demonstrates concentration dependence with IC₅₀ of 9.3 μM. Include positive controls (e.g., other Kv2.1 inhibitors) and vehicle controls in each experiment. [3]

5.1.2 TRPV3 Activation Assay

Purpose: To assess drofenine agonism on TRPV3 channels using calcium imaging.

Materials:

- HEK-293 cells overexpressing human TRPV3 channels

- Fluo-4 AM calcium-sensitive dye

- Calcium assay buffer: 1× HBSS, 20 mM HEPES (pH 7.3)

- Drofenine test solutions (1-100 μM) in assay buffer

- Reference agonists: 2-APB (100 μM) and carvacrol (250 μM)

Methodology:

- Culture TRPV3-expressing HEK-293 cells in gelatin-coated 96-well plates

- Load cells with Fluo-4 AM dye for 60 minutes at 37°C

- Wash cells twice with calcium assay buffer to remove excess dye

- Apply drofenine test solutions and measure fluorescence intensity (excitation 494 nm, emission 516 nm)

- Include positive controls (2-APB, carvacrol) and vehicle controls

- Determine calcium flux by normalizing to baseline fluorescence (F/F₀)

Data Analysis: Drofenine activates TRPV3 with potency comparable to established agonists but with improved selectivity over other TRP channels (TRPA1, V1, V2, V4, M8). [4]

In Vivo Evaluation Protocols

5.2.1 Diabetic Peripheral Neuropathy Model

Purpose: To evaluate drofenine efficacy in rodent DPN models.

Materials:

- Animal models: Streptozotocin (STZ)-induced type 1 diabetic mice or db/db type 2 diabetic mice

- This compound formulation for in vivo administration

- Behavioral testing apparatus (hot plate, von Frey filaments, rotarod)

- Tissue collection supplies for DRG isolation

Methodology:

- Induction of Diabetes: Administer STZ (50-75 mg/kg, i.p.) to adult mice to induce type 1 diabetes; verify hyperglycemia (>250 mg/dL) after 72 hours

- Drug Administration: Begin drofenine treatment after established diabetes (2-4 weeks); administer via appropriate route (oral gavage or injection) at determined efficacious doses

- Control Groups: Include vehicle-treated diabetic mice and non-diabetic controls

- Behavioral Assessments:

- Mechanical Allodynia: Assess using von Frey filaments weekly

- Thermal Hyperalgesia: Measure using Hargreaves apparatus or hot plate test

- Motor Function: Evaluate using rotarod performance

- Molecular Analysis:

- Collect DRG tissues post-experiment for Kv2.1 mRNA and protein quantification

- Assess inflammatory markers (NF-κB pathway) and apoptotic indicators (Caspase 3, Bcl-2 family)

Data Interpretation: Effective drofenine treatment demonstrates significant improvement in neurobehavioral parameters correlated with reduced Kv2.1 expression in DRG tissues and modulation of associated signaling pathways. [3]

Formulation & Administration

In Vitro Formulation

- Stock Solution Preparation: Prepare fresh 71 mg/mL (200.6 mM) stock in DMSO

- Working Solutions: Dilute in appropriate aqueous buffer with final DMSO concentration ≤0.1%

- Quality Control: Verify solubility and absence of precipitation after dilution

In Vivo Formulation

For animal studies, this compound requires appropriate formulation:

- Homogeneous Suspension: Use 5 mg/mL in CMC-Na solution (0.5-1% carboxymethylcellulose sodium salt)

- Preparation Method:

- Add 5 mg this compound to 1 mL CMC-Na solution

- Mix thoroughly by vortexing until homogeneous suspension forms

- Administer immediately to prevent settling [1]

Related Research Context

Current Landscape in Peripheral Neuropathy Treatment

The investigation of drofenine occurs within a challenging clinical context where peripheral neuropathy represents a significant unmet medical need:

- Chemotherapy-Induced Peripheral Neuropathy (CIPN) affects approximately 48% of patients receiving neurotoxic chemotherapies, with incidence reaching 71% for oxaliplatin and 63% for paclitaxel at 6 months post-treatment [5]

- Current Treatment Gaps: Only duloxetine has demonstrated efficacy in phase III trials for CIPN, with limited magnitude of benefit driving search for alternative mechanisms [6]

- Emerging Therapeutic Approaches: Several novel targets are under investigation including IL-6 antagonists (SON-080), Schwann cell differentiation enhancers (ONO-2910), HDAC6 inhibitors (ricolinostat), and glutamate signaling modulators (MP-101) [5]

Significance of Kv2.1 as Therapeutic Target

The discovery of drofenine's Kv2.1 inhibitory activity aligns with growing interest in potassium channel modulation for neurological disorders:

- Kv2.1 Role in Neuronal Excitability: These channels constitute major components of delayed rectifier potassium currents in cortical and hippocampal neurons, controlling intrinsic excitability during high-frequency firing [7]

- Pathophysiological Relevance: Kv2.1 deficiency predisposes to neuronal hyperexcitability, and human mutations in KCNB1 (encoding Kv2.1) are associated with generalized seizures and neurological dysfunction [7]

- Therapeutic Validation: Independent research confirms that Kv2.1 inhibition represents a promising strategy for neuropathic pain conditions, supporting drofenine's potential application beyond diabetic neuropathy [2] [3]

Conclusion

This compound represents a promising multi-target agent for peripheral neuropathy with unique dual activity on Kv2.1 potassium channels and TRPV3 channels. The provided application notes and protocols supply researchers with comprehensive methodologies to further investigate this compound's therapeutic potential. The concentration-dependent inhibition of Kv2.1 (IC₅₀ 9.3 μM), combined with TRPV3 selectivity and established safety profile from previous clinical use, positions drofenine as a valuable investigational compound. Further research should focus on optimizing dosing regimens, exploring potential applications in chemotherapy-induced peripheral neuropathy, and conducting detailed preclinical toxicology to support potential clinical translation.

References

- 1. This compound | BChE inhibitor | Mechanism [selleckchem.com]

- 2. Article Antispasmodic Drug Drofenine as an Inhibitor of Kv2 ... [sciencedirect.com]

- 3. Antispasmodic drug drofenine as an inhibitor of Kv2.1 ... [data.mendeley.com]

- 4. a 2-APB analog with improved selectivity for human TRPV3 [pmc.ncbi.nlm.nih.gov]

- 5. Chemotherapy-induced Peripheral Neuropathy: A Mini- ... [neuroscijournal.com]

- 6. Recent developments of novel pharmacologic therapeutics for ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Kv2.1 potassium channels by the ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Zebrafish Epilepsy Models for Drug Discovery

Introduction to Zebrafish Epilepsy Models

Zebrafish (Danio rerio) have emerged as a valuable model organism for epilepsy research and drug discovery, combining the genetic tractability of invertebrates with the physiological complexity of mammalian systems. The evolutionary conservation of neural circuitry, neurotransmitters, and drug targets between zebrafish and humans makes this model particularly suitable for studying seizure mechanisms and screening potential therapeutics [1]. Zebrafish possess several experimental advantages including high fecundity, rapid ex utero development, small size, and optical transparency during early developmental stages, enabling researchers to conduct large-scale studies that would be prohibitively expensive or ethically challenging in rodent models [1] [2]. The genetic similarity between zebrafish and humans is particularly noteworthy, with approximately 70% of human genes having zebrafish orthologs, and about 84% of genes known to be associated with human disease having counterparts in zebrafish [3].

The use of zebrafish in epilepsy modeling has expanded significantly since the initial characterization of pentylenetetrazol (PTZ)-induced seizures in 2005 [1]. Today, zebrafish models are employed for both phenotypic screening of novel antiepileptic compounds and functional validation of epilepsy-associated genes identified through patient sequencing studies [4] [2]. These applications are particularly valuable given that approximately 30% of epilepsy patients exhibit pharmacoresistance to current antiseizure medications, highlighting the urgent need for more effective therapeutics [1] [3]. The ability to rapidly model different genetic epilepsies and conditions with seizures as core symptoms using powerful genome manipulation techniques has positioned zebrafish as a complementary model system between in vitro assays and traditional mammalian models [2].

Model Systems and Induction Methods

Pharmacological Models

Pharmacological induction remains the most widely utilized approach for modeling seizures in zebrafish due to its technical simplicity and high reproducibility. The following table summarizes the primary chemoconvulsants used in zebrafish epilepsy models:

Table 1: Chemoconvulsants Used in Zebrafish Epilepsy Models

| Chemoconvulsant | Final Concentration | Mechanism of Action | Seizure Phenotype | Key Applications |

|---|---|---|---|---|

| Pentylenetetrazole (PTZ) | 10-20 mM | GABAA receptor antagonist | Generalized seizures, stage I-III progression | Primary ASD screening, seizure mechanism studies [1] [3] |

| Kainic Acid (KA) | 100-200 µM | AMPA/kainate glutamate receptor agonist | Limbic-like seizures, neuronal damage | Epileptogenesis studies, excitotoxicity [1] |

| Pilocarpine | 100-300 µM | Muscarinic acetylcholine receptor agonist | Limbic seizures, status epilepticus | Temporal lobe epilepsy modeling [1] |

The PTZ model is particularly well-characterized and considered the gold standard for inducing acute seizures in zebrafish. Exposure to PTZ typically begins at 3-7 days post-fertilization (dpf), with larvae immersed in embryo medium containing 10-20 mM PTZ for up to 30 minutes [1] [3]. This model exhibits a dose-dependent response and produces a stereotypic progression of seizure behaviors that can be quantified using standardized scoring systems. The PTZ model primarily serves as a model of generalized seizures, as opposed to partial or focal seizures [4].

Genetic Models

Genetic epilepsy models in zebrafish typically target orthologs of human epilepsy genes, providing insights into disease mechanisms and enabling targeted therapeutic development. The following table outlines key genetic models:

Table 2: Genetic Zebrafish Models of Epilepsy

| Target Gene | Human Disorder | Mutation Method | Key Phenotypic Features | Applications |

|---|---|---|---|---|

| scn1Lab | Dravet Syndrome | CRISPR/Cas9, ENU mutagenesis | Spontaneous seizures, early fatality, drug resistance | Syndrome-specific ASD testing, disease mechanisms [5] [4] |

| pnpo | Developmental Epileptic Encephalopathy | CRISPR/Cas9 | Seizure-like behaviors, metabolic disturbances | Metabolic epilepsy studies [6] |

| Multiple gene targets | Childhood epilepsies | F0 crispants (tyr co-targeting) | Photosensitive seizures, locomotor abnormalities | High-throughput gene validation [4] |

The scn1Lab model of Dravet Syndrome represents one of the most thoroughly characterized genetic epilepsy models in zebrafish. These mutants recapitulate salient features of the human condition, including spontaneous seizures, early fatality, and resistance to conventional antiepileptic drugs [5]. This model has been successfully employed in drug repurposing screens, leading to the identification of compounds like fenfluramine that have subsequently shown efficacy in clinical trials [5] [2].

Seizure Behavior Quantification and Analysis

Traditional Behavioral Scoring

The semi-quantitative scoring system for zebrafish seizure behavior was initially developed by Baraban and colleagues and remains widely used for rapid assessment of seizure severity [1] [5]. This system categorizes seizure behaviors into distinct stages:

- Stage 0: No or very little swim activity; normal behavior

- Stage I: Increased brief bouts of swim activity and rapid circling

- Stage II: Intense "whirlpool-like" circling swim behavior along the well perimeter

- Stage III: Paroxysmal whole-body clonus-like convulsions followed by brief loss of posture [5]

This scoring system enables consistent phenotyping across different laboratories and provides a framework for initial compound screening. In wild-type zebrafish under normal conditions, behavior typically remains at Stage 0 or I, while convulsant-treated or genetic mutant larvae exhibit progressive escalation to Stages II and III [5].

Advanced Machine Learning Approaches

Recent advances in automated behavioral analysis have significantly enhanced the resolution and objectivity of seizure quantification in zebrafish. State-of-the-art approaches now incorporate:

- Multi-camera array microscopy (MCAM) systems capable of capturing freely moving larvae at 160 frames per second with 312 megapixel resolution [6]

- Eight-point skeletal body pose estimation for precise tracking of individual larvae in multi-well formats [6]

- Supervised machine learning algorithms for automated identification of normal and abnormal behavioral motifs [6]

- Wavelet denoising algorithms and center-of-mass threshold filtering to enhance tracking accuracy [6]

These technological advances have revealed previously unappreciated age-dependent changes in seizure-associated kinematics, including alterations in eye, head, and tail angle dynamics that are not detectable with conventional single-point tracking systems [6]. The integration of machine learning has also enabled the identification of behavioral fingerprints specific to different genetic epilepsy models, such as rapid darting, whirlpool, and clonus-like tail beats in scn1lab mutants [6].

Figure 1: Comprehensive Workflow for Zebrafish Epilepsy Studies. This diagram illustrates the integrated experimental pipeline combining pharmacological and genetic model systems with traditional and machine learning-based analysis approaches, culminating in electrophysiological validation and data interpretation.

Electrophysiological Validation

Local Field Potential Recordings